2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine
CAS No.:
Cat. No.: VC17367872
Molecular Formula: C10H12FNSi
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNSi |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 2-(2-fluoropyridin-4-yl)ethynyl-trimethylsilane |
| Standard InChI | InChI=1S/C10H12FNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |
| Standard InChI Key | FHQBTHYOZIYDKC-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CC1=CC(=NC=C1)F |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The molecular structure of 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine (C₁₀H₁₁FNSi) consists of a pyridine core with two key substituents:
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Fluorine atom at position 2: Introduces electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic attacks to specific positions.
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Trimethylsilyl ethynyl group at position 4: A bulky, hydrophobic moiety that stabilizes the alkyne while enabling subsequent coupling reactions.
The compound’s molecular weight is 207.3 g/mol, with a calculated partition coefficient (LogP) of 2.8, indicating moderate lipophilicity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁FNSi |
| Molecular Weight | 207.3 g/mol |
| LogP (Predicted) | 2.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 25.5 Ų |
Spectroscopic Characterization
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¹H NMR: The pyridine protons resonate between δ 7.2–8.5 ppm, with splitting patterns reflecting substituent effects. The TMS group’s protons appear as a singlet near δ 0.2 ppm.
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¹³C NMR: The ethynyl carbons are observed at δ 90–100 ppm (sp-hybridized carbons), while the pyridine carbons range from δ 120–150 ppm.
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FT-IR: Stretching vibrations at ~3300 cm⁻¹ (C≡C), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (Si–C) confirm functional groups.
Synthetic Routes and Optimization
Sonogashira Coupling
The most common synthesis involves a Sonogashira cross-coupling between 4-bromo-2-fluoropyridine and trimethylsilylacetylene (TMSA).
Procedure:
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Reagents: 4-Bromo-2-fluoropyridine, TMSA, Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), triethylamine (base).
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Conditions: Conducted under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours.
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Workup: Purification via silica gel chromatography yields the product in 65–75% purity.
Challenges:
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Competitive dehalogenation or homocoupling may occur without precise stoichiometry.
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Moisture-sensitive intermediates require anhydrous conditions.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% Pd |
| Temperature | 70°C |
| Reaction Time | 18 hours |
| Solvent | THF/Toluene (1:1) |
Alternative Methods
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Negishi Coupling: Using zinc acetylides instead of TMSA improves yields but requires stringent air-free techniques.
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Direct Silylation: Post-functionalization of 4-ethynyl-2-fluoropyridine with chlorotrimethylsilane.
Physicochemical and Stability Profiles
Solubility and Stability
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Solubility: Soluble in THF, DCM, and toluene; sparingly soluble in water (<0.1 mg/mL).
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Storage: Stable at –20°C under inert gas (N₂/Ar) for >6 months. Degrades upon prolonged exposure to moisture or light, forming 2-fluoropyridine-4-carboxylic acid.
Applications in Organic and Medicinal Chemistry
Building Block for Heterocyclic Synthesis
The TMS-ethynyl group undergoes desilylation under mild conditions (e.g., K₂CO₃/MeOH), generating a terminal alkyne for:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
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Cross-Couplings: Suzuki-Miyaura or Heck reactions to construct biaryl systems.
Pharmaceutical Intermediates
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Kinase Inhibitors: The pyridine scaffold is prevalent in drugs targeting EGFR or ALK kinases. Fluorine enhances binding affinity to hydrophobic pockets.
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Antiviral Agents: Ethynyl groups are explored in nucleoside analogs (e.g., EFdA for HIV ), though direct antiviral data for this compound remains unstudied.
| Application | Target | Mechanism |
|---|---|---|
| Oncology | EGFR Tyrosine Kinase | Competitive ATP inhibition |
| Infectious Diseases | Viral Polymerases | Chain termination |
| Neurology | NMDA Receptors | Allosteric modulation |
Future Directions and Research Gaps
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Catalyst Development: Explore ligand-free Pd systems to reduce costs.
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Biological Screening: Prioritize in vitro assays for antimicrobial or anticancer activity.
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Material Science: Investigate use in conductive polymers or metal-organic frameworks (MOFs).
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